Ketotifen fumarate
Overview
Description
Ketotifen fumarate is a type of asthma medication which, when taken every day and used along with other anti-asthma medications, may reduce the frequency, severity, and duration of asthma symptoms or attacks in children . It is also an antihistamine that prevents allergic reactions and treats allergic symptoms . It’s commonly paired with fumaric acid to form Ketotifen fumarate and is available in various forms, including topical eye drops (Ophthalmic solution) and oral tablets .
Synthesis Analysis
Ketotifen fumarate shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and short half-life of 3 h . A novel non-invasive transdermal ketotifen fumarate–loaded cubosome-laden gel was formulated to achieve sustained drug release for effective treatment of asthma .
Molecular Structure Analysis
The crystal structure of ketotifen fumarate was determined. The crystal belongs to space group P1 and there are two molecules in an asymmetric unit .
Chemical Reactions Analysis
Ketotifen fumarate has been analyzed using titrimetric and spectrophotometric methods with cerium (IV) as the oxidimetric agent . Visible spectrophotometric methods have also been used for its determination .
Physical And Chemical Properties Analysis
Ketotifen fumarate has a molecular formula of C23H23NO5S and a molecular weight of 425.5 . It is soluble in DMSO and water .
Scientific Research Applications
Ocular Applications
- Allergic Conjunctivitis : Ketotifen fumarate is effective in treating allergic conjunctivitis, showing favorable safety and tolerability in both adult and pediatric populations. It functions as a histamine H1-receptor antagonist and mast cell stabilizer, reducing symptoms like ocular itching and hyperemia (Abelson et al., 2002).
- Superior Limbic Keratoconjunctivitis (SLK) : Topically applied ketotifen fumarate has been reported to provide immediate relief of ocular symptoms in patients with SLK. Its effectiveness varies, with some patients experiencing long-lasting effects, while others have temporary relief (Udell et al., 2002).
Drug Delivery Innovations
- Silicone Hydrogel Contact Lenses : Ketotifen fumarate-loaded silicone hydrogel contact lenses have been evaluated for ocular drug delivery. These lenses can sustain drug release for over 24 hours, offering a stable drug concentration in tear fluid, which is potentially more effective than traditional eye drops (Xu et al., 2011).
- Transdermal Eyelid Delivery System : A stick-type transdermal eyelid delivery system for ketotifen fumarate has been developed to treat ocular diseases. This method maintains a constant conjunctival concentration of the drug for an extended period, providing an innovative delivery alternative (Kimura & Tojo, 2007).
Other Applications
- Seasonal Allergic Rhinoconjunctivitis : Ketotifen fumarate ophthalmic solution has shown efficacy in reducing nasal signs and symptoms of allergic rhinoconjunctivitis, indicating its potential for broader allergy treatment applications beyond just ocular symptoms (Cramptom, 2002).
- Experimental Autoimmune Orchitis and Torsion of the Spermatic Cord : Ketotifen fumarate has demonstrated potential in reducing testicular inflammatory processes and mast cell infiltrates in models of experimental autoimmune orchitis and testicular cord torsion, suggesting its utility in male fertility-related pathologies (Moreno et al., 2019).
Safety And Hazards
Future Directions
Ketotifen fumarate is used to prevent and treat itching of the eyes caused by allergies . It may have additional uses that aren’t described in this article . Only take ketotifen as prescribed or recommended by your healthcare provider . It is recommended to continue to use this medication as prescribed until pollen season is over or you are no longer exposed to the allergic substance, even when allergic symptoms disappear or improve .
properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQEYBLVYAWNX-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892970 | |
Record name | Ketotifen fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ketotifen fumarate | |
CAS RN |
34580-14-8 | |
Record name | Ketotifen fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34580-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketotifen fumarate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOTIFEN FUMARATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ketotifen fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,9-dihydro-4-(1-methylpiperidin-4-ylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophene-10-one fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETOTIFEN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBD503WORO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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